molecular formula C11H12O2 B11915002 Vinyl 3-Phenylpropanoate CAS No. 54519-07-2

Vinyl 3-Phenylpropanoate

Cat. No.: B11915002
CAS No.: 54519-07-2
M. Wt: 176.21 g/mol
InChI Key: CCOIAZBZCWXREH-UHFFFAOYSA-N
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Description

Vinyl 3-phenylpropanoate (CAS: N/A; IUPAC name: ethenyl 3-phenylpropanoate) is an ester derivative of 3-phenylpropanoic acid, characterized by a vinyl ester group (–O–CH₂–CH₂) attached to the carbonyl carbon. Its molecular structure comprises a phenyl group bonded to a three-carbon chain (propanoate backbone), with the ester functional group enabling reactivity in polymerization and organic synthesis.

The compound’s applications are hypothesized to include use as a monomer in polymer chemistry or as a flavor/fragrance precursor, though direct industrial data are lacking. Structural representation via SMILES strings (e.g., C=COC(=O)CCC1=CC=CC=C1) aligns with database standards for kinase-related compounds, as seen in the KLSD platform .

Properties

CAS No.

54519-07-2

Molecular Formula

C11H12O2

Molecular Weight

176.21 g/mol

IUPAC Name

ethenyl 3-phenylpropanoate

InChI

InChI=1S/C11H12O2/c1-2-13-11(12)9-8-10-6-4-3-5-7-10/h2-7H,1,8-9H2

InChI Key

CCOIAZBZCWXREH-UHFFFAOYSA-N

Canonical SMILES

C=COC(=O)CCC1=CC=CC=C1

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions: Vinyl 3-Phenylpropanoate can be synthesized through the esterification of 3-Phenylpropionic acid with vinyl acetate. The reaction typically involves the use of a catalyst such as palladium(II) acetate in a solvent like tetrahydrofuran. The mixture is stirred at 60°C for 16 hours, followed by purification through flash chromatography to yield the desired ester .

Industrial Production Methods: In industrial settings, the production of this compound may involve continuous flow processes to ensure high yield and purity. The use of advanced catalytic systems and optimized reaction conditions can enhance the efficiency of the synthesis.

Chemical Reactions Analysis

Oxidation Reactions

Vinyl 3-phenylpropanoate undergoes oxidation to form 3-phenylpropanoic acid (). This reaction typically involves cleavage of the ester bond and oxidation of the resulting alcohol intermediate.

Example Reaction:

Vinyl 3-phenylpropanoateOxidation3-Phenylpropanoic acid+Byproducts\text{this compound} \xrightarrow{\text{Oxidation}} \text{3-Phenylpropanoic acid} + \text{Byproducts}

Conditions:

  • Oxidizing agents (e.g., KMnO₄, CrO₃) in acidic or basic media.

  • Elevated temperatures (50–100°C).

Reduction Reactions

Reduction of the vinyl group or ester moiety yields 3-phenylpropanol (). Catalytic hydrogenation is a common method.

Example Reaction:

Vinyl 3-phenylpropanoateH2/Pd3-Phenylpropanol+Ethanol\text{this compound} \xrightarrow{\text{H}_2/\text{Pd}} \text{3-Phenylpropanol} + \text{Ethanol}

Conditions:

  • H₂ gas (1–3 atm) with palladium or platinum catalysts.

  • Room temperature to 60°C.

Substitution Reactions

The vinyl group participates in nucleophilic substitution, enabling ester interchange or acylation.

Transesterification

Enzymatic transesterification with lipases (e.g., PS-C) produces chiral esters. For example:

Vinyl 3-phenylpropanoate+AlcoholLipase3-Phenylpropanoate ester+Vinyl alcohol\text{this compound} + \text{Alcohol} \xrightarrow{\text{Lipase}} \text{3-Phenylpropanoate ester} + \text{Vinyl alcohol}

Data Table: Enzymatic Transesterification

Acylating AgentSolventConversion (%)ee (S)-Alcoholee (R)-EsterSource
Vinyl acetatet-BuOMe55.6100%97.8%
Vinyl propionatei-Pr₂O52.199.9%98.7%
Vinyl acetateTHF61.3100%81.3%

Electrophilic Substitution

The ester’s phenyl group may undergo Friedel-Crafts alkylation or acylation in aromatic solvents ( ,).

Polymerization

This compound can initiate polymerization via Tishchenko-like reactions, forming polyesters. Grignard reagent–sparteine complexes facilitate termination by esterification ( ).

Mechanism:

  • Initiation: Grignard reagent activates the monomer.

  • Propagation: Chain growth via nucleophilic attack.

  • Termination: Tishchenko reaction forms ester terminals.

Hydroesterification

Palladium-catalyzed hydroesterification with alcohols produces 3-arylpropanoate esters with high linear selectivity ( ).

Example:

Vinyl 3-phenylpropanoate+ROHPd/DTBPMBR-3-Phenylpropanoate+Ethylene\text{this compound} + \text{ROH} \xrightarrow{\text{Pd/DTBPMB}} \text{R-3-Phenylpropanoate} + \text{Ethylene}

Conditions:

  • Pd catalyst with bisphosphine ligands (DTBPMB).

  • CO (30 bar), 40°C, 17 hours.

  • Yield: 82% (gram-scale synthesis of ethyl 3-phenylpropanoate) ( ).

Metathesis

In green chemistry applications, vinyl groups undergo isomerizing metathesis with ethylene, forming substituted aromatic esters ( ).

Degradation Pathways

Microbial degradation via Escherichia coli metabolizes 3-phenylpropanoate derivatives into succinate , acetaldehyde , and pyruvate through β-oxidation and ring cleavage ( ).

Key Enzymes:

  • 3-Phenylpropanoate dioxygenase (initial oxidation).

  • 2-Oxopent-4-enoate hydratase (ring cleavage).

Scientific Research Applications

Plasticizer Applications

Vinyl 3-Phenylpropanoate serves as a plasticizer in numerous polymer formulations. Plasticizers are additives that increase the plasticity or fluidity of materials. In particular, this compound has been noted for its effectiveness in:

  • Plastisol Compositions : It is used to improve the performance properties of plastisols, which are viscous liquid dispersions of polymers. The compound enhances viscosity stability and processability compared to traditional plasticizers .
  • Adhesives and Coatings : this compound is incorporated into adhesives and various coatings, including architectural and industrial coatings. Its presence improves the flexibility and durability of these materials .

Table 1: Applications of this compound as a Plasticizer

Application TypeBenefits
PlastisolImproved viscosity stability
AdhesivesEnhanced flexibility
CoatingsIncreased durability

Polymerization Processes

This compound can also act as a monomer in polymerization reactions. Its vinyl group allows for the formation of copolymers with other monomers, leading to materials with tailored properties. Research indicates that copolymers derived from this compound exhibit improved mechanical properties and thermal stability .

Case Studies

Several case studies illustrate the practical applications of this compound:

  • Case Study on Plastisol Formulations : A study demonstrated that incorporating this compound into PVC plastisol formulations resulted in enhanced flow properties and reduced processing times compared to traditional formulations without this compound .
  • Adhesive Performance : Another case study explored the use of this compound in waterborne adhesive systems. The results showed that adhesives containing this compound exhibited superior adhesion strength and flexibility, making them suitable for various substrates .

Environmental Considerations

With increasing regulatory scrutiny on traditional plasticizers due to environmental concerns, this compound offers a non-phthalate alternative that meets safety standards while providing comparable performance benefits . Its lower volatile organic compound (VOC) content makes it an attractive option for environmentally friendly formulations.

Mechanism of Action

The mechanism of action of Vinyl 3-Phenylpropanoate involves its reactivity as an ester. The vinyl group can undergo polymerization or addition reactions, while the ester moiety can participate in hydrolysis or transesterification reactions. These reactions are facilitated by specific enzymes or catalysts, targeting molecular pathways involved in ester metabolism .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Key Structural and Functional Analogues

The following compounds are structurally analogous to vinyl 3-phenylpropanoate, differing primarily in their ester substituents:

Compound Ester Group Molecular Weight (g/mol) Key Properties Biological/Industrial Relevance
This compound Vinyl ~178.22 Hypothesized high reactivity in polymerization; potential volatility Limited direct data; inferred from analogues
Ethyl 3-Phenylpropanoate Ethyl 192.25 High microbial correlation ( ρ >0.7) with P. membranifaciens; used in flavorants Common in fermentation byproducts
Methyl 3-Phenylpropanoate Methyl 164.20 Correlates with ester-producing microbes; lower volatility than ethyl variant Flavor/fragrance applications

Comparative Analysis

Reactivity and Volatility
  • Vinyl vs. Ethyl/Methyl Esters : The vinyl group’s electron-deficient double bond likely enhances reactivity in radical polymerization compared to saturated ethyl or methyl esters. However, this also increases susceptibility to hydrolysis. Volatility is expected to follow the trend: methyl < ethyl < vinyl , based on molecular weight and ester group size .
Spectroscopic Data
  • While NMR and UV data for this compound are absent in the evidence, ethyl and methyl analogues are characterized by distinct ¹H-NMR signals (e.g., phenyl protons at δ 7.2–7.4 ppm, ester methyl/methylene groups at δ 1.2–4.3 ppm) . Similar methods would apply to vinyl derivative analysis.

Biological Activity

Vinyl 3-Phenylpropanoate (C11H12O2) is an organic compound that has garnered attention for its potential biological activities. This article explores the synthesis, biological mechanisms, and applications of this compound, supported by research findings and case studies.

Chemical Structure and Synthesis

This compound is an ester derived from 3-phenylpropanoic acid and vinyl alcohol. Its chemical structure features a vinyl group attached to a phenylpropanoate moiety, which contributes to its unique properties.

Synthesis Methods:

  • Esterification : The compound can be synthesized through the esterification of 3-phenylpropanoic acid with vinyl alcohol in the presence of an acid catalyst.
  • Metathesis Reactions : Alternative synthetic routes include metathesis reactions involving other vinyl esters or olefins, which can yield this compound under specific conditions .

The biological activity of this compound is primarily attributed to its interaction with various enzymes and receptors. It has shown potential as a substrate for lipases, which are enzymes that catalyze the hydrolysis of esters. Studies indicate that this compound can enhance the enantioselectivity of lipase-mediated reactions, making it a valuable compound in asymmetric synthesis .

Pharmacological Properties

Research has indicated that this compound exhibits several pharmacological properties:

  • Antimicrobial Activity : Preliminary studies suggest that this compound may possess antimicrobial properties, potentially inhibiting the growth of certain bacterial strains.
  • Anti-inflammatory Effects : There is evidence to suggest that this compound may modulate inflammatory responses, although further studies are required to elucidate the mechanisms involved.
  • Potential as a Chiral Building Block : Its chiral nature makes it an attractive candidate for the synthesis of pharmaceuticals, particularly in creating enantiomerically pure compounds .

Case Studies and Research Findings

  • Lipase-Catalyzed Reactions : A study demonstrated that this compound significantly improved the resolution of racemic mixtures when used as a substrate for lipases from Pseudomonas fluorescens and porcine pancreas. The results indicated high yields and selectivity, showcasing its utility in biocatalysis .
  • Synthesis of Pharmaceutical Intermediates : Research highlighted the use of this compound as an intermediate in the synthesis of various pharmaceutical compounds. Its ability to undergo transformations while maintaining stereochemical integrity makes it valuable in drug development .

Comparative Analysis

The following table summarizes key characteristics and findings related to this compound compared to similar compounds:

CompoundBiological ActivitySynthesis MethodApplications
This compoundAntimicrobial, anti-inflammatoryEsterification, metathesisPharmaceutical intermediates
(S)-Ethyl 3-Hydroxy-3-phenylpropanoateEnantioselective synthesisAsymmetric synthesisAntidepressant precursor
Ethyl 3-oxo-3-phenylpropanoatePotentially lower activityReduction reactionsChiral building block

Q & A

Basic Research Questions

Q. What are the recommended synthetic pathways for Vinyl 3-Phenylpropanoate, and how can purity be optimized?

  • Methodology : The synthesis typically involves esterification of 3-phenylpropanoic acid with vinyl alcohol derivatives. Catalytic methods (e.g., acid-catalyzed Fischer esterification) or enzymatic approaches may improve yield. Purity optimization requires distillation under reduced pressure and characterization via HPLC or GC-MS to confirm >95% purity .
  • Experimental Design : Use inert conditions (e.g., nitrogen atmosphere) to prevent vinyl group polymerization. Monitor reaction progress via TLC or FT-IR for ester bond formation (C=O stretch at ~1740 cm⁻¹) .

Q. What spectroscopic techniques are most effective for characterizing this compound?

  • Methodology :

  • NMR : ¹H/¹³C NMR to confirm vinyl (δ 4.5–6.0 ppm) and phenylpropanoyl groups.
  • Mass Spectrometry : High-resolution MS for molecular ion validation (expected m/z ~190.1).
  • FT-IR : Key peaks include ester C=O (~1740 cm⁻¹) and vinyl C=C (~1640 cm⁻¹) .
    • Data Validation : Cross-reference spectral data with computational simulations (e.g., DFT) or literature benchmarks .

Q. How does this compound’s stability vary under different storage conditions?

  • Methodology : Conduct accelerated stability studies (40°C/75% RH for 6 months) with periodic sampling. Analyze degradation products via LC-MS and compare against controls. Use kinetic modeling (Arrhenius equation) to predict shelf life .
  • Critical Parameters : Light sensitivity (store in amber glass) and susceptibility to hydrolysis (avoid aqueous environments) .

Advanced Research Questions

Q. What mechanistic insights exist for this compound’s reactivity in radical polymerization?

  • Methodology : Use ESR spectroscopy to detect radical intermediates during polymerization. Compare initiation rates with AIBN or peroxides as initiators. Analyze molecular weight distribution via GPC to assess kinetic chain length .
  • Contradiction Resolution : Discrepancies in reported reactivity may arise from solvent polarity effects. Replicate studies in aprotic vs. protic solvents and quantify rate constants .

Q. How can computational modeling predict this compound’s interaction with biological targets?

  • Methodology : Perform molecular docking (e.g., AutoDock Vina) to simulate binding affinities with enzymes like esterases. Validate predictions via in vitro enzymatic assays and correlate with in silico ΔG values .
  • Data Interpretation : Address discrepancies between predicted and observed IC₅₀ values by refining force fields or incorporating solvent effects .

Q. What are the degradation pathways of this compound in environmental matrices?

  • Methodology : Use LC-HRMS/MS to identify oxidation/hydrolysis byproducts in simulated environmental conditions (e.g., UV exposure, pH variations). Apply QSAR models to predict ecotoxicity of metabolites .
  • Advanced Validation : Isotopic labeling (e.g., ¹⁴C-tracing) to track degradation intermediates in soil/water systems .

Q. How can contradictory data on this compound’s catalytic activity be resolved?

  • Methodology : Conduct reproducibility studies with strict adherence to documented protocols. Use multivariate analysis (e.g., PCA) to isolate variables (e.g., catalyst loading, temperature). Cross-validate results via round-robin testing across independent labs .
  • Error Mitigation : Report uncertainties in instrumentation (e.g., ±2% for GC-MS quantification) and statistically analyze outliers via Grubbs’ test .

Tables for Reference

Property Analytical Method Key Parameters Reference
Purity (>95%)HPLC (C18 column)Retention time: 8.2 min; λ = 210 nm
Thermal StabilityTGA/DSCDecomposition onset: 185°C
Radical ReactivityESR Spectroscopyg-factor: 2.0023; hyperfine splitting

Key Recommendations

  • Data Collection : Triangulate findings using multiple analytical methods (e.g., NMR + MS + IR) to minimize technique-specific biases .
  • Ethical Compliance : Adhere to institutional guidelines for chemical waste disposal and data sharing, particularly when publishing environmental toxicity results .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.